2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-15(2,3)14(20)19-10-12-13(18-9-8-17-12)11-4-6-16-7-5-11/h4-9H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBNTEJJZBQPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and 1,2-diketones.
Substitution with Pyridine: The pyrazine ring is then substituted with a pyridine ring using cross-coupling reactions, such as Suzuki or Heck reactions, under palladium catalysis.
Amidation: The final step involves the formation of the amide bond through a reaction between the substituted pyrazine and 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazine or pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives with various functional groups attached to the pyrazine or pyridine rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide in anticancer research. The compound has been shown to inhibit specific protein kinases that are crucial for cancer cell proliferation. For instance, a study demonstrated its effectiveness against various cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro assays indicated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. A study reported that derivatives of this compound showed enhanced activity against resistant strains of bacteria .
Neurological Applications
Given its structural characteristics, this compound is being investigated for potential neuroprotective effects. Preliminary research suggests it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal model studies are ongoing to assess its efficacy and safety .
Case Study 1: Anticancer Research
In a recent publication, researchers synthesized several analogs of this compound and tested their cytotoxicity on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that certain modifications led to a twofold increase in potency compared to the parent compound .
Case Study 2: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The compound exhibited significant inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or receptors, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: It may interfere with metabolic pathways in bacteria, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Structural Analogs: Key Differences and Implications
The compound’s closest structural analog is 2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide (CAS: 1803610-73-2), which shares the same molecular formula (C₁₄H₁₆N₄O ) and molecular weight (256.31 g/mol ) but differs in substituent positions (Table 1) .
Table 1: Structural and Molecular Comparison
*Note: Assumed based on structural similarity to .
Key Observations:
Substituent Positions: The target compound has a pyridin-4-yl group at pyrazine-3 and an amide-linked methyl group, while the analog in places pyrazin-2-yl at pyridine-3.
Heterocycle Diversity: Compounds in (e.g., pyrazolo-pyrimidines, thieno-pyridines) exhibit distinct electronic profiles due to sulfur-containing or fused rings. For instance, thieno-pyridine derivatives may display higher lipophilicity and altered π-π stacking compared to pyrazine/pyridine systems .
Physicochemical and Functional Implications
- Steric Effects : The methyl groups may hinder rotational freedom, stabilizing specific conformations critical for biological activity.
- Electronic Properties : Pyrazine’s electron-deficient nature contrasts with pyridine’s moderate basicity, suggesting differences in charge distribution and intermolecular interactions .
Biological Activity
2,2-Dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a dimethyl group, a pyridine ring, and a pyrazine moiety, which are critical for its biological activity.
The compound is believed to exert its effects through multiple pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways.
- Wnt Signaling Pathway Modulation : Similar compounds have been identified as Wnt signaling inhibitors, which could suggest a potential role for this compound in modulating this critical pathway involved in cell proliferation and differentiation .
- PDE5 Inhibition : Related compounds have shown efficacy as phosphodiesterase type 5 (PDE5) inhibitors, which are important in managing conditions like erectile dysfunction and pulmonary hypertension .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. The following table summarizes key findings from various studies:
Case Studies
A notable case study involved the evaluation of similar compounds in a spontaneously hypertensive rat model. These studies highlighted the potential for central inhibition of PDE5, leading to significant reductions in blood pressure without notable side effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via multi-step coupling reactions. A common approach involves:
- Step 1 : Formation of the pyrazine core through condensation reactions, followed by functionalization at the 3-position with pyridin-4-yl groups.
- Step 2 : Introduction of the propanamide moiety via nucleophilic substitution or amide coupling (e.g., using pivaloyl chloride derivatives).
- Critical Factors : Temperature control (60–80°C for amidation), pH adjustment (neutral to slightly basic), and catalysts (e.g., DMAP for coupling) are essential for optimizing yields (typically 30–75%) .
Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?
- 1H/13C NMR :
- Pyridin-4-yl protons appear as doublets (~8.5–8.7 ppm, J = 5–6 Hz).
- Pyrazine methylene protons (CH₂) resonate at ~4.5–4.7 ppm.
- Tert-butyl group (2,2-dimethylpropanamide) shows a singlet at ~1.2–1.3 ppm (9H) .
Q. What are the known physicochemical properties of this compound (e.g., solubility, melting point)?
- Melting Point : ~170°C (similar to structurally related amides) .
- Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol .
Advanced Research Questions
Q. What challenges arise in regioselective functionalization of the pyrazine-pyridine hybrid scaffold, and how can they be addressed?
- Challenge : Competing reactivity at pyrazine N-atoms and pyridine C-H positions.
- Solutions :
- Use directing groups (e.g., methylene in propanamide) to steer electrophilic substitution.
- Transition-metal catalysis (Pd/Cu) for cross-coupling at specific positions .
- Case Study : In related pyridopyrazines, Suzuki-Miyaura coupling at the pyrazine 3-position achieved >80% regioselectivity .
Q. How can crystallographic data (e.g., from SHELX-refined structures) inform SAR studies for this compound?
- Methodology :
- Solve crystal structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares).
- Analyze bond angles and torsion angles to identify conformational flexibility in the pyrazine-pyridine linker .
- Application : In a kinase inhibitor study, crystallography revealed that the pyridin-4-yl group adopts a planar conformation critical for binding .
Q. What biological targets or pathways have been hypothesized for this compound, and what experimental assays validate these?
- Hypotheses :
- Kinase inhibition (e.g., p38 MAPK) due to pyridopyrazine scaffolds’ affinity for ATP-binding pockets .
- Antimicrobial activity via disruption of bacterial membrane proteins .
- Assays :
- In vitro kinase assays (IC₅₀ determination using recombinant enzymes).
- Microbroth dilution for MIC values against Gram-positive pathogens .
Q. How do structural modifications (e.g., substituents on pyridine or pyrazine) impact bioactivity and metabolic stability?
- Case Study :
- Pyridine substitution : Fluorination at the 4-position (as in N-{4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine) increased metabolic stability by reducing CYP450 oxidation .
- Pyrazine modification : Methyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability .
Data Contradiction Analysis
Q. Discrepancies in reported synthesis yields (e.g., 17% vs. 73%): What variables account for these differences?
- Key Variables :
- Catalyst loading : Higher Pd(PPh₃)₄ (5 mol%) improved yields in coupling steps .
- Purification methods : Low-yield routes often omit chromatographic purification, leading to losses .
- Mitigation : Optimize stoichiometry (1:1.2 molar ratio for amide coupling) and use inert atmospheres to prevent side reactions .
Methodological Tools & Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
